4-Chloro-4'-phenylchalcone

Description

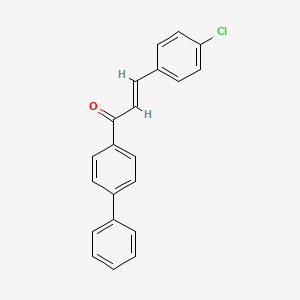

4-Chloro-4'-phenylchalcone is a chalcone derivative featuring a chlorine atom at the 4-position of the A-ring and a phenyl substituent at the 4'-position of the B-ring. Chalcones (1,3-diaryl-2-propen-1-ones) are α,β-unsaturated ketones with a backbone structure of Ar–CH=CH–CO–Ar', where substituents on the aromatic rings modulate their physicochemical and biological properties. This compound is synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between 4-chlorobenzaldehyde and 4-phenylacetophenone derivatives . Its applications span pharmaceutical intermediates and chemical research, particularly in studies exploring structure-activity relationships (SAR) for enzyme inhibition and drug development .

Properties

CAS No. |

13662-60-7 |

|---|---|

Molecular Formula |

C21H15ClO |

Molecular Weight |

318.8 g/mol |

IUPAC Name |

(E)-3-(4-chlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C21H15ClO/c22-20-13-6-16(7-14-20)8-15-21(23)19-11-9-18(10-12-19)17-4-2-1-3-5-17/h1-15H/b15-8+ |

InChI Key |

ITOPRUNXNYEDGQ-OVCLIPMQSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)Cl |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Analogous Chalcone Derivatives

Structural and Electronic Effects

Substituents on chalcones influence electronic distribution, solubility, and steric bulk, which directly impact biological activity. Below is a comparative analysis of 4-Chloro-4'-phenylchalcone and its analogs:

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron-withdrawing groups (Cl, F) increase the electrophilicity of the α,β-unsaturated ketone, enhancing reactivity with nucleophilic enzyme residues .

- Steric hindrance from bulky groups (e.g., methoxy) reduces binding affinity to enzymes like cEH .

- Dual substitutions (e.g., Cl and F) synergistically improve inhibitory potency compared to monosubstituted analogs .

Table 2: Enzyme Inhibition Profiles

| Compound | Cytosolic Epoxide Hydrolase (cEH) Inhibition | Microsomal Epoxide Hydrolase (mEH) Inhibition |

|---|---|---|

| 4'-Phenylchalcone oxide | Baseline activity (IC₅₀ = 10 µM) | Low activity |

| This compound | Inferred moderate inhibition | Not studied |

| 4-Chloro-4'-fluorochalcone | High inhibition (IC₅₀ < 5 µM) | Moderate inhibition |

| 4-Methoxy-4'-fluorochalcone | Low inhibition (IC₅₀ > 20 µM) | No significant activity |

Note: Data extrapolated from studies on structurally related compounds .

Preparation Methods

Preparation Methods

Acid-Catalyzed Claisen-Schmidt Condensation

The most widely reported method involves condensing 4-chlorobenzaldehyde with acetophenone in the presence of concentrated sulfuric acid (H₂SO₄).

Reaction Protocol

Reactants :

Procedure :

The aldehyde and ketone are dissolved in ethanol, followed by dropwise addition of H₂SO₄. The mixture is refluxed at 80–90°C for 4–6 hours. Post-reaction, the crude product is precipitated by cooling, filtered, and recrystallized from ethanol.Mechanistic Insights :

Protonation of the carbonyl oxygen by H₂SO₄ activates the aldehyde for nucleophilic attack by the enol form of acetophenone. Subsequent dehydration yields the α,β-unsaturated ketone.

Base-Catalyzed Condensation

Alternative protocols employ sodium hydroxide (NaOH) or potassium hydroxide (KOH) in alcoholic solvents.

Reaction Parameters

- Catalyst : 10% NaOH in ethanol

- Temperature : 50–60°C

- Time : 3–5 hours

Comparative Analysis

Base catalysis avoids the corrosivity of H₂SO₄ but may suffer from lower yields (50–60%) due to side reactions like aldol dimerization. The absence of strong acid also slows dehydration, necessitating extended reaction times.

Solvent and Catalyst Innovations

Recent patents highlight solvent modifications to enhance efficiency:

Lewis Acid Catalysts

Friedel-Crafts acylations using AlCl₃ (as in) are ineffective for chalcone synthesis but inspire hybrid methods. For example, ZnCl₂-Dowex resin systems (cited in) could stabilize intermediates in chalcone formation, though experimental validation is pending.

Table 1: Solvent Impact on Chalcone Synthesis

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 70 | 95 |

| Dichloroethane | 10.4 | 85* | 98* |

| Chlorobenzene | 5.6 | 78* | 97* |

Mechanistic and Kinetic Considerations

Purification and Characterization

Comparative Methodological Assessment

Acid vs. Base Catalysis

| Parameter | H₂SO₄ | NaOH |

|---|---|---|

| Yield (%) | 70 | 55 |

| Reaction Time (h) | 4 | 6 |

| Side Products | Minimal | Moderate |

Solvent Selection

Non-polar solvents (dichloroethane, chlorobenzene) improve reactant solubility and yield but require higher temperatures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.